(3-Iodopropyl)cyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

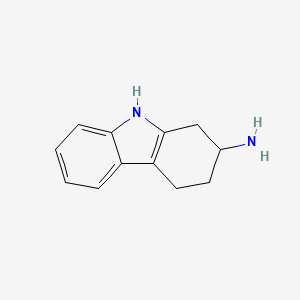

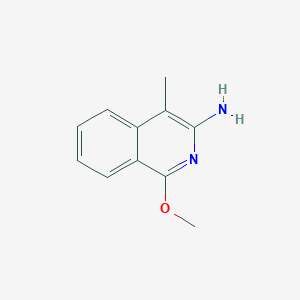

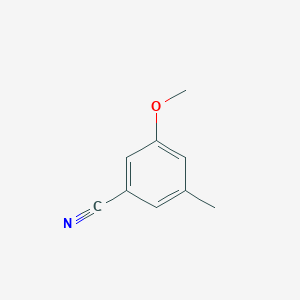

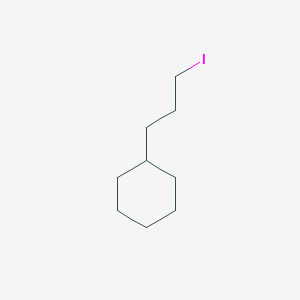

“(3-Iodopropyl)cyclohexane” is a chemical compound with the linear formula C9H17I . It contains a total of 27 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, and 1 Iodine atom . The molecule includes the arrangement of these atoms and the chemical bonds that hold them together. It contains a total of 27 bonds, 10 non-Hydrogen bonds, 2 rotatable bonds, and 1 six-membered ring .

Synthesis Analysis

The compound was synthesized using 3-cyclohexyl-1-iodopropane and sodium acetylide by conducting reactions similar to those mentioned in a reference example. The synthesis involved two steps, with 3-cyclohexyl-1-iodopropane and sodium acetylide being the reactants in the first and second steps, respectively.Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The (3-Iodopropyl)cyclohexane molecule contains a total of 27 bond(s). There are 10 non-H bond(s), 2 rotatable bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis

Cyclohexane rapidly interconverts between two stable chair conformations because of the ease of bond rotation . The energy barrier is about 45 kJ/mol, and the thermal energies of the molecules at room temperature are high enough to cause about 1 million interconversions to occur per second .科学的研究の応用

Nanomaterials Synthesis

(3-Iodopropyl)cyclohexane: can be utilized in the synthesis of nanomaterials, particularly in the functionalization of nanoparticles. The iodine moiety serves as a reactive site for further chemical modifications, which is crucial in the development of nanosystems with specific properties for applications such as drug delivery and imaging .

Organic Synthesis

In organic chemistry, (3-Iodopropyl)cyclohexane is a valuable intermediate for the modular synthesis of substituted cyclohexanes. It allows for kinetic stereocontrol in the formation of complex molecules, which is significant in the synthesis of biologically active compounds .

Liquid-Biphasic Systems

(3-Iodopropyl)cyclohexane: can be part of liquid-biphasic systems for organic electrochemistry. These systems are used for the separation of compounds and are combined with solid-phase redox reagents, offering a unique approach to organic synthesis and analysis .

Catalysis

The iodine component of (3-Iodopropyl)cyclohexane can act as a catalyst in chemical reactions, such as the peroxidation of cyclohexane. This process is essential in the production of industrial chemicals like adipic acid, which is a precursor for nylon and other polymers .

Porous Polymer Development

This compound can also be involved in the creation of porous polymers, which have a wide range of applications including gas storage, drug delivery, and water treatment. The specific structure of (3-Iodopropyl)cyclohexane contributes to the high surface area and excellent porosity of these materials .

Autophagy Modulation

In biomedical research, (3-Iodopropyl)cyclohexane can be used to study autophagy modulation in cells. This is vital for understanding the effects of nanomaterials on cellular processes and could have therapeutic implications in disease treatment .

Safety and Hazards

While specific safety data for (3-Iodopropyl)cyclohexane was not found, related compounds like cyclohexane are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, specific target organ toxicities (single exposure), and aspiration toxicities .

将来の方向性

The exploration of novel methodologies might provide more possibilities of converting cyclohexane into industrially relevant chemicals in the future . The reaction of 1,3-dipolar cycloaddition is a powerful synthetic approach for the formation of a variety of heterocycles, very important scaffolds in many biologically active compounds .

特性

IUPAC Name |

3-iodopropylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMGPQSIIJKCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624257 |

Source

|

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Iodopropyl)cyclohexane | |

CAS RN |

147936-56-9 |

Source

|

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)